(Z)-10-Hydroxyamitriptyline

Description

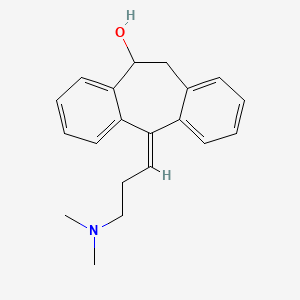

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWBJXOKAFHZAI-ATVHPVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873787 | |

| Record name | (Z)-10-Hydroxyamitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-82-6, 72402-20-1 | |

| Record name | 10-Hydroxyamitriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-10-Hydroxyamitriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072402201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-10-Hydroxyamitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-HYDROXYAMITRIPTYLINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05NFJ590Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacokinetics and Biotransformation of Z 10 Hydroxyamitriptyline

Metabolic Pathways Leading to (Z)-10-Hydroxyamitriptyline Formation

The generation of this compound is a result of specific metabolic reactions involving its precursors, amitriptyline (B1667244) and its primary active metabolite, nortriptyline (B1679971).

Hydroxylation of Nortriptyline (NOR) and Subsequent Metabolic Cascades

Nortriptyline, the N-demethylated metabolite of amitriptyline, also undergoes hydroxylation at the 10-position to form (E)- and (Z)-10-hydroxynortriptyline. scielo.brderpharmachemica.comdrugbank.com Although this pathway does not directly produce this compound, it is an important parallel metabolic route. The formation of 10-hydroxynortriptyline (B30761) from nortriptyline is a major metabolic step for this active metabolite. pharmgkb.orgdrugbank.com It's noteworthy that the formation of 10-hydroxynortriptyline primarily proceeds via nortriptyline and to a much lesser extent via 10-hydroxyamitriptyline (B1197387). nih.govtandfonline.com

Enzymatic Systems Involved in this compound Formation

The biotransformation of amitriptyline and its metabolites is predominantly carried out by the cytochrome P450 (CYP) enzyme system located in the liver.

Role of Cytochrome P450 Isoenzymes (e.g., CYP2D6, CYP2C19)

The hydroxylation of amitriptyline to form 10-hydroxyamitriptyline, including the (Z)-isomer, is primarily mediated by the CYP2D6 isoenzyme. nih.govnih.govresearchgate.netnih.govnih.govkarger.comscite.aiontosight.aidrugbank.com Studies have shown that CYP2D6 is the sole enzyme responsible for this specific metabolic reaction. nih.govkarger.comscite.aidrugbank.com The activity of CYP2D6 is subject to genetic polymorphism, which can lead to significant interindividual variations in the metabolism of amitriptyline and the plasma concentrations of its hydroxylated metabolites. nih.govdrugbank.com Individuals with reduced CYP2D6 activity, known as poor metabolizers, may have higher than expected plasma concentrations of amitriptyline. nih.govnih.gov

The table below summarizes the primary roles of CYP2D6 and CYP2C19 in amitriptyline metabolism.

| Enzyme | Primary Metabolic Pathway | Metabolite(s) Formed |

| CYP2D6 | Hydroxylation | (E)-10-Hydroxyamitriptyline, this compound, (E)-10-Hydroxynortriptyline, (Z)-10-Hydroxynortriptyline |

| CYP2C19 | N-demethylation | Nortriptyline |

Contribution of Other Hepatic and Extrahepatic Enzymes

While the cytochrome P450 system in the liver is the primary site of amitriptyline metabolism, other enzymes can be involved. drugbank.com For instance, after hydroxylation, the metabolites can undergo conjugation with glucuronic acid, a reaction facilitated by UDP-glucuronosyltransferases (UGTs), to form more water-soluble compounds for excretion. drugbank.com Although aromatic hydroxylation is a minor pathway, it can lead to the formation of dihydrodiols and phenols. researchgate.net Studies have also pointed to the involvement of flavin-containing monooxygenases (FMOs) in the N-oxidation of amitriptyline. scite.ai While the liver is the main organ for metabolism, some extrahepatic metabolism may occur, though it is considered to play a minor role. nih.govresearchgate.net

Stereoselective and Enantioselective Aspects of this compound Production

The formation of 10-hydroxy metabolites of amitriptyline and nortriptyline exhibits a high degree of stereo- and enantioselectivity. researchgate.netresearchgate.net The hydroxylation reaction catalyzed by CYP2D6 preferentially produces the (E)-isomer over the (Z)-isomer of 10-hydroxyamitriptyline. nih.govkarger.comscite.aidrugbank.com Specifically, the formation of the E-10-hydroxy metabolites is stereospecific to the (-)-enantiomers. scielo.br The ratio of (E)- to (Z)-10-hydroxynortriptyline is approximately 5 to 1. pharmgkb.orgcaldic.com

Furthermore, the subsequent metabolism of these hydroxylated metabolites can also be stereoselective. For example, the oxidation of (E)- and (Z)-10-hydroxynortriptyline to their corresponding ketones, (E)- and (Z)-10-oxonortriptyline, and the reverse reduction reaction are stereoselective processes. tandfonline.com

Analysis of (Z)- and (E)-Isomeric Ratios in Biological Systems

The metabolism of amitriptyline results in the formation of hydroxylated metabolites, including the (Z) and (E) isomers of 10-hydroxyamitriptyline. nih.govresearchgate.net The ratio of these isomers in biological fluids is not equal, reflecting the stereoselective nature of the metabolic processes involved.

In human urine, analysis has shown the presence of both (Z)- and (E)-10-hydroxyamitriptyline. nih.govnih.gov While the (E)-isomer is often the more prominent of the two, the detection and quantification of the (Z)-isomer are crucial for a complete understanding of amitriptyline's metabolic profile. researchgate.netresearchgate.net One study that analyzed the urine of a patient found an excess of the (+)-isomer of this compound in its unconjugated, total conjugated, and N-glucuronidated forms. nih.gov

The formation of these isomers is also observed for nortriptyline, the demethylated metabolite of amitriptyline. Both (Z)- and (E)-10-hydroxynortriptyline are found in biological samples. scielo.brresearchgate.netresearchgate.net The stereoselectivity extends to these downstream metabolites as well.

Several analytical methods, primarily high-performance liquid chromatography (HPLC), have been developed to separate and quantify these isomers in plasma and urine. nih.govscielo.brresearchgate.net These methods are essential for studying the pharmacokinetics of individual isomers and understanding the factors that influence their formation and elimination.

Impact of Enzyme Stereoselectivity on this compound Formation

The formation of this compound is a result of the stereoselective action of cytochrome P450 (CYP) enzymes. The hydroxylation of amitriptyline at the 10-position is primarily mediated by CYP2D6, with some contribution from other enzymes like CYP2C19. drugbank.comnih.govnih.gov

The stereoselectivity of these enzymes dictates the preferential formation of one isomer over the other. While the (-)-(E)-10-hydroxy compounds are generally the major products of amitriptyline and nortriptyline hydroxylation, the formation of the (Z)-isomer indicates that the enzymatic process is not exclusively selective for the E configuration. researchgate.netresearchgate.net

Genetic polymorphisms in CYP2D6 and CYP2C19 can significantly impact the metabolic profile of amitriptyline, including the formation of its hydroxylated metabolites. drugbank.comnih.gov Individuals with different CYP2D6 genotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers) will exhibit varying rates of 10-hydroxylation, which in turn affects the plasma concentrations of both the parent drug and its metabolites, including this compound. nih.govresearchgate.net

The stereospecificity of the enzymes is a key determinant of the isomeric ratio of 10-hydroxyamitriptyline found in the body. While the E-isomer is typically more abundant, the presence and concentration of the (Z)-isomer are direct consequences of the specific enzymatic pathways involved in its formation.

Disposition and Elimination of this compound

Following its formation, this compound undergoes further metabolic processes, primarily conjugation, before being eliminated from the body.

Conjugation Pathways (e.g., Glucuronidation)

A major pathway for the elimination of hydroxylated amitriptyline metabolites is conjugation with glucuronic acid, a process known as glucuronidation. drugbank.comnih.gov Both (Z)- and (E)-10-hydroxyamitriptyline are substrates for this conjugation reaction. nih.govnih.gov

Glucuronidation can occur at two sites on the 10-hydroxyamitriptyline molecule: the hydroxyl group (O-glucuronidation) and the tertiary amine of the side chain (N-glucuronidation). nih.govnih.gov Studies have identified both O-glucuronides and quaternary ammonium-linked N-glucuronides of this compound in human urine. nih.gov In fact, a significant portion of conjugated 10-hydroxyamitriptyline in urine, ranging from 35-60% in one study of three patients, was in the form of N-glucuronides. nih.gov The formation of these glucuronide conjugates increases the water solubility of the metabolites, facilitating their excretion. researchgate.net

Excretion Routes and Metabolite Profiles

The primary route of excretion for amitriptyline and its metabolites, including this compound and its conjugates, is through the urine. nih.govresearchgate.nettandfonline.comnih.gov The metabolite profile in urine is complex, containing a variety of compounds derived from the parent drug.

Urinary metabolite analysis has confirmed the presence of both free and conjugated forms of (Z)- and (E)-10-hydroxyamitriptyline. nih.govnih.govnih.gov In addition to the 10-hydroxy metabolites, other metabolic products such as 10,11-dihydroxy compounds and metabolites with an oxo function at the 10-position have also been identified, though the 10-hydroxy derivatives are major metabolites. nih.govresearchgate.net The comprehensive identification of these various metabolites in urine provides a detailed picture of the extensive biotransformation that amitriptyline undergoes in the body. tandfonline.comnih.gov

Pharmacological and Neuropharmacological Activity of Z 10 Hydroxyamitriptyline

Neurotransmitter Reuptake Inhibition Potency

The primary mechanism of action for many antidepressants, including amitriptyline (B1667244) and its metabolites, is the inhibition of neurotransmitter reuptake at the synaptic cleft. drugbank.comnih.gov This action increases the concentration of neurotransmitters like norepinephrine (B1679862) and serotonin (B10506), enhancing neurotransmission. drugbank.com

(Z)-10-Hydroxyamitriptyline, as one of the 10-hydroxylated metabolites of amitriptyline, is an active inhibitor of norepinephrine (noradrenaline) reuptake. nih.gov Research indicates that the 10-hydroxylated metabolites are equipotent with the parent compound, amitriptyline, in their ability to inhibit norepinephrine uptake. nih.gov However, other sources suggest that cis- and trans-10-hydroxyamitriptyline are significantly weaker than amitriptyline's other primary metabolite, nortriptyline (B1679971). drugbank.comnih.gov In comparison to related metabolites, 10-hydroxyamitriptyline (B1197387) is considered to have weaker noradrenaline uptake inhibition than 10-hydroxynortriptyline (B30761). Like nortriptyline, the hydroxylated metabolites of amitriptyline are generally more potent as inhibitors of norepinephrine reuptake than serotonin reuptake. nih.gov

While the parent drug amitriptyline inhibits the reuptake of serotonin and norepinephrine with roughly equal potency, its metabolites, including this compound, show a different profile. drugbank.comnih.gov These metabolites are less potent inhibitors of serotonin reuptake compared to their activity on norepinephrine reuptake, a characteristic they share with nortriptyline. nih.gov

| Compound | Norepinephrine (NE) Reuptake Inhibition | Serotonin (5-HT) Reuptake Inhibition |

| This compound | Active inhibitor, equipotent to amitriptyline nih.gov | Weaker inhibitor than for NE nih.gov |

| Amitriptyline | Potent inhibitor nih.gov | Potent inhibitor, roughly equal to NE inhibition drugbank.comnih.gov |

| Nortriptyline | More potent inhibitor than for 5-HT drugbank.comnih.gov | Weaker inhibitor than for NE nih.gov |

Potential for Direct Effects on Ion Channels and Other Receptors

The direct effects of this compound on ion channels and various other receptors are not extensively documented in scientific literature. ontosight.ai However, the parent compound, amitriptyline, is known to be a potent antagonist at several receptors, including serotonin 5-HT₂, histamine (B1213489) H₁, and muscarinic acetylcholine (B1216132) receptors. wikipedia.org It also acts on ligand-gated ion channels, such as the 5-HT₃ receptor, where it functions as a competitive blocker. nih.gov While it is plausible that metabolites like this compound share some of these properties, specific data confirming direct actions on ion channels and other receptors are limited. ontosight.ai It is known, however, that the metabolites of amitriptyline are generally less anticholinergic (having a lower affinity for muscarinic acetylcholine receptors) than both amitriptyline and nortriptyline. nih.gov

Comparative Pharmacological Activity with Parent Amitriptyline and Related Metabolites

The pharmacological profile of this compound is distinct from its parent compound and other related metabolites. While amitriptyline is a balanced inhibitor of both serotonin and norepinephrine reuptake, this compound, much like nortriptyline, is more selective for norepinephrine reuptake inhibition. drugbank.comnih.gov

Some studies report that the 10-hydroxy metabolites are equipotent to amitriptyline concerning norepinephrine uptake inhibition. nih.gov In contrast, other data indicate that cis- and trans-10-hydroxyamitriptyline possess a similar pharmacological profile to nortriptyline but are significantly weaker. drugbank.comnih.gov Specifically, the (E)-isomer of 10-hydroxyamitriptyline has been noted to have approximately 30% of the potency of amitriptyline. pgkb.org A key difference is that all of amitriptyline's metabolites exhibit reduced anticholinergic activity compared to both amitriptyline and nortriptyline. nih.gov

| Compound | Primary Action | Norepinephrine Reuptake Inhibition Potency | Serotonin Reuptake Inhibition Potency | Anticholinergic Activity |

| This compound | NE Reuptake Inhibitor nih.gov | Equipotent to Amitriptyline nih.gov | Weaker than NE inhibition nih.gov | Less than Amitriptyline & Nortriptyline nih.gov |

| Amitriptyline | Mixed NE/5-HT Reuptake Inhibitor drugbank.comnih.gov | Potent nih.gov | Potent nih.gov | High nih.gov |

| Nortriptyline | Primarily NE Reuptake Inhibitor drugbank.comnih.gov | Potent nih.gov | Weaker than NE inhibition nih.gov | High nih.gov |

| (E)-10-Hydroxynortriptyline | NE Reuptake Inhibitor | Similar to Nortriptyline | Less effective | Lower than Nortriptyline |

Clinical Relevance and Translational Research of Z 10 Hydroxyamitriptyline

Role in Clinical Outcome Prediction in Psychiatric Disorders

The plasma concentration of (Z)-10-Hydroxyamitriptyline has been investigated as a potential biomarker for predicting the success of amitriptyline (B1667244) therapy in patients with major depressive disorder.

Research suggests a positive correlation between the plasma levels of this compound and a better clinical outcome in patients with major depressive disorder. nih.gov A study involving 49 inpatients with depression found that higher plasma concentrations of the cis-isomer of hydroxylated metabolites, including this compound, were predictive of a more favorable treatment response. nih.govresearchgate.net This finding indicates that monitoring the levels of this specific metabolite could be clinically significant in forecasting the therapeutic efficacy of amitriptyline treatment. nih.gov

Table 1: Global Assessment of Functioning (GAF) Scale

| Score Range | Description of Functioning |

|---|---|

| 91-100 | Superior functioning in a wide range of activities. No symptoms. |

| 81-90 | Absent or minimal symptoms, good functioning in all areas. |

| 71-80 | If symptoms are present, they are transient and expectable reactions to psychosocial stressors; no more than slight impairment in social, occupational, or school functioning. wikipedia.org |

| 61-70 | Some mild symptoms OR some difficulty in social, occupational, or school functioning, but generally functioning pretty well. |

| 51-60 | Moderate symptoms OR moderate difficulty in social, occupational, or school functioning. wikipedia.org |

| 41-50 | Serious symptoms OR any serious impairment in social, occupational, or school functioning. wikipedia.org |

| 31-40 | Some impairment in reality testing or communication OR major impairment in several areas, such as work or school, family relations, judgment, thinking, or mood. |

| 21-30 | Behavior is considerably influenced by delusions or hallucinations OR serious impairment in communication or judgment OR inability to function in almost all areas. |

| 11-20 | Some danger of hurting self or others OR occasionally fails to maintain minimal personal hygiene OR gross impairment in communication. wikipedia.org |

Discriminant analysis of drug concentrations in depressed inpatients has shown that plasma levels of this compound have predictive value for the clinical outcome of a depressive episode. nih.gov Specifically, elevated levels of the cis-isomers of hydroxylated metabolites, such as this compound, at two weeks post-initiation of treatment were found to predict a better clinical outcome. nih.govresearchgate.net This suggests that early monitoring of this metabolite could help in identifying patients who are more likely to respond favorably to amitriptyline therapy.

Contributions to Adverse Drug Reactions and Toxicity

While beneficial in predicting therapeutic outcomes, this compound is also implicated in the adverse effects associated with amitriptyline treatment, particularly cardiotoxicity.

The Z-hydroxy metabolites of amitriptyline, including this compound, are known to have cardiotoxic effects. g-standaard.nl This is a significant concern as cardiovascular toxicity is a leading cause of mortality in cases of amitriptyline overdose. nih.gov The cardiotoxic potential of these metabolites underscores the importance of monitoring their plasma concentrations to mitigate the risk of cardiac-related adverse events.

To ensure patient safety, toxicity thresholds for the plasma concentrations of this compound have been identified. Plasma concentrations of Z-hydroxy amitriptyline higher than 40 ng/mL are considered to be toxic and are associated with an increased risk of cardiotoxicity. g-standaard.nlnih.govknmp.nl This threshold serves as a critical guide for clinicians in managing amitriptyline therapy and preventing potentially life-threatening cardiac complications.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-10-hydroxyamitriptyline |

| (E)-10-hydroxynortriptyline |

| This compound |

| (Z)-10-hydroxynortriptyline |

| Amitriptyline |

| Desmethylnortriptyline |

Pharmacogenomic Influences on this compound Levels and Clinical Effects

The metabolism of amitriptyline is a complex process primarily orchestrated by two key cytochrome P450 enzymes: CYP2D6 and CYP2C19. pharmgkb.orggene2rx.com Genetic variations, or polymorphisms, in the genes encoding these enzymes can significantly alter their activity, leading to wide interindividual differences in drug and metabolite concentrations. pharmgkb.org This genetic variability is a cornerstone of pharmacogenomics and has profound implications for the clinical use of amitriptyline, influencing both therapeutic efficacy and the risk of adverse effects.

Impact of CYP2D6 Genetic Polymorphisms on this compound Metabolism

The hydroxylation of amitriptyline and its primary active metabolite, nortriptyline (B1679971), to their respective 10-hydroxy metabolites is predominantly catalyzed by the CYP2D6 enzyme. pharmgkb.orgnih.gov The this compound isomer is one of the products of this metabolic step. Genetic polymorphisms in the CYP2D6 gene are common and lead to distinct phenotypes of drug metabolism, which directly impact the formation of this compound. pharmgkb.org

Individuals can be classified into several metabolizer phenotypes based on their CYP2D6 genotype: tandfonline.comclinicaltrials.gov

Poor Metabolizers (PMs): These individuals possess two non-functional alleles of the CYP2D6 gene, leading to a lack of enzyme activity. pharmgkb.org Consequently, the conversion of amitriptyline to its hydroxylated metabolites, including this compound, is significantly impaired. This results in higher than expected plasma concentrations of the parent drug, amitriptyline, and its demethylated metabolite, nortriptyline, and lower concentrations of the hydroxylated metabolites. nih.govnih.govpharmgkb.org Studies have shown that the metabolic ratios of amitriptyline to (E)-10-hydroxyamitriptyline and nortriptyline to (E)-10-hydroxynortriptyline are significantly higher in PMs compared to extensive metabolizers. nih.gov

Intermediate Metabolizers (IMs): IMs carry one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased CYP2D6 enzyme activity. nih.gov This leads to a reduced rate of hydroxylation compared to normal metabolizers, potentially causing elevated levels of amitriptyline and nortriptyline and reduced formation of this compound. tandfonline.comnih.gov

Normal Metabolizers (NMs): Also referred to as extensive metabolizers (EMs), these individuals have two fully functional CYP2D6 alleles and exhibit normal enzyme activity. tandfonline.comnih.gov They metabolize amitriptyline via the hydroxylation pathway at a typical rate.

Ultrarapid Metabolizers (UMs): UMs possess multiple copies of functional CYP2D6 alleles, leading to significantly increased enzyme activity. pharmgkb.orgnih.gov This results in accelerated hydroxylation of amitriptyline and nortriptyline. Consequently, UMs may have lower plasma concentrations of the parent drug and nortriptyline, and potentially higher concentrations of the hydroxylated metabolites, including this compound. nih.govpharmgkb.org This rapid metabolism can increase the risk of therapeutic failure due to subtherapeutic levels of the active moieties and may also elevate the risk of cardiotoxic side effects associated with high concentrations of the hydroxy metabolites. nih.govpgkb.org

| CYP2D6 Phenotype | Enzyme Activity | Impact on this compound Formation | Effect on Amitriptyline/Nortriptyline Levels |

|---|---|---|---|

| Poor Metabolizer (PM) | Absent | Significantly decreased | Significantly increased nih.govnih.govpharmgkb.org |

| Intermediate Metabolizer (IM) | Decreased | Decreased | Increased tandfonline.comnih.gov |

| Normal Metabolizer (NM/EM) | Normal | Normal | Normal tandfonline.comnih.gov |

| Ultrarapid Metabolizer (UM) | Increased | Increased | Decreased nih.govpharmgkb.org |

Implications of Other Cytochrome P450 Genetic Variations (e.g., CYP2C19)

While CYP2D6 is central to the hydroxylation of amitriptyline, the enzyme CYP2C19 plays a crucial role in the initial N-demethylation of amitriptyline to its active metabolite, nortriptyline. pharmgkb.orgnih.govnih.gov Genetic polymorphisms in the CYP2C19 gene also significantly influence the metabolic profile of amitriptyline and, consequently, the substrate available for subsequent hydroxylation by CYP2D6. nih.govpharmgkb.org

The main CYP2C19 metabolizer phenotypes include:

Poor Metabolizers (PMs): Individuals with two non-functional CYP2C19 alleles exhibit reduced demethylation of amitriptyline. nih.gov This leads to higher plasma concentrations of amitriptyline and lower concentrations of nortriptyline. nih.govnih.gov

Intermediate Metabolizers (IMs): These individuals have one reduced-function allele, leading to decreased metabolic capacity.

Normal Metabolizers (NMs): Possessing two functional alleles, NMs have a normal rate of amitriptyline demethylation.

Rapid (RMs) and Ultrarapid Metabolizers (UMs): Carriers of the CYP2C1917 allele show increased enzyme activity, leading to accelerated conversion of amitriptyline to nortriptyline. pharmgkb.orgresearchgate.net This results in lower amitriptyline levels and higher nortriptyline levels. researchgate.net

The interplay between CYP2D6 and CYP2C19 genotypes creates a complex metabolic landscape. For instance, a patient who is a CYP2C19 ultrarapid metabolizer and a CYP2D6 poor metabolizer would rapidly convert amitriptyline to nortriptyline, but the subsequent hydroxylation of nortriptyline would be impaired. This could lead to an accumulation of nortriptyline. Conversely, a CYP2C19 poor metabolizer who is a CYP2D6 ultrarapid metabolizer would have high levels of amitriptyline that is then rapidly hydroxylated.

| CYP2C19 Phenotype | Enzyme Activity | Impact on Amitriptyline to Nortriptyline Conversion | Resulting Plasma Level Changes |

|---|---|---|---|

| Poor Metabolizer (PM) | Absent/Reduced | Decreased demethylation | Higher amitriptyline, lower nortriptyline nih.govnih.gov |

| Intermediate Metabolizer (IM) | Decreased | Moderately decreased demethylation | - |

| Normal Metabolizer (NM) | Normal | Normal demethylation | - |

| Rapid/Ultrarapid Metabolizer (RM/UM) | Increased | Increased demethylation | Lower amitriptyline, higher nortriptyline researchgate.net |

Genotype-Phenotype Correlations in Drug Metabolism

The correlation between an individual's genetic makeup (genotype) and their observable metabolic characteristics (phenotype) is a critical aspect of personalized medicine. For amitriptyline, the genotypes of CYP2D6 and CYP2C19 are predictive of the patient's metabolizer status. tandfonline.com

Research has demonstrated a clear genotype-phenotype correlation for amitriptyline metabolism. For example, individuals with CYP2D6 genotypes predictive of poor metabolism consistently show higher plasma concentrations of amitriptyline and nortriptyline and lower levels of their hydroxylated metabolites. nih.govnih.gov Similarly, CYP2C19 poor metabolizers have a significantly reduced capacity for N-demethylation, leading to elevated amitriptyline levels. nih.gov

One study found a significant association between the CYP2C1917 allele (indicative of rapid metabolism) and a decreased metabolic ratio of amitriptyline to nortriptyline, confirming the increased activity of this allele. pharmgkb.org Another study in a Korean population highlighted that the extent of CYP2D6-mediated hydroxylation was significantly reduced in individuals with the CYP2D610/*10 genotype, a decreased function allele common in Asian populations. nih.gov

These genotype-phenotype correlations are clinically relevant as they can help predict a patient's response to amitriptyline and their susceptibility to adverse effects. tandfonline.com For instance, individuals predicted to be poor metabolizers for CYP2D6 are at a higher risk of side effects due to the accumulation of parent drug and nortriptyline. tandfonline.com

Therapeutic Drug Monitoring (TDM) Implications for this compound

Clinical Utility of Monitoring this compound Plasma Concentrations

Therapeutic drug monitoring (TDM) is a clinical practice that involves measuring drug concentrations in a patient's bloodstream to optimize dosage regimens. For amitriptyline, TDM is considered a valuable tool due to the high interindividual variability in its metabolism and its narrow therapeutic index. medicinesinformation.co.nz While the therapeutic range for the combined concentrations of amitriptyline and nortriptyline for treating depression is not definitively established, proposed ranges exist, such as 80-200 µg/L. researchgate.net

The clinical utility of monitoring this compound specifically is less defined than for the parent drug and nortriptyline. However, given that the hydroxylated metabolites are pharmacologically active and potentially cardiotoxic at high concentrations, their measurement can be important, particularly in certain clinical scenarios. nih.govpgkb.org For instance, in CYP2D6 ultrarapid metabolizers, where the production of hydroxy metabolites is increased, monitoring their levels could be crucial to avoid toxicity. nih.gov Some guidelines consider plasma concentrations of Z-hydroxy nortriptyline or Z-hydroxy amitriptyline higher than 40 ng/mL to be toxic. nih.govpgkb.org

TDM for amitriptyline and its metabolites, including the hydroxylated forms, serves several key purposes:

Dose Titration: Assessing individual pharmacokinetic profiles to guide dose adjustments, especially in patients with genetic polymorphisms affecting metabolism. medicinesinformation.co.nz

Interpreting Clinical Response: Distinguishing between an inadequate therapeutic response and central nervous system toxicity. medicinesinformation.co.nz

Assessing Compliance: Verifying that the patient is taking the medication as prescribed. medicinesinformation.co.nz

Quantifying Drug Interactions: Evaluating the impact of co-administered drugs that may inhibit or induce metabolizing enzymes. medicinesinformation.co.nz

Strategies for Personalized Pharmacotherapy Based on Metabolite Levels

The integration of pharmacogenomic data with TDM allows for a highly personalized approach to amitriptyline therapy. By understanding a patient's genetic predisposition for drug metabolism, clinicians can make more informed decisions about starting doses and titration strategies.

Genotype-guided dosing recommendations have been developed by consortia such as the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG). nih.govpharmgkb.org These guidelines provide specific recommendations based on CYP2D6 and CYP2C19 genotypes.

Examples of personalized strategies include:

For CYP2D6 Poor Metabolizers: It is often recommended to consider a significant dose reduction (e.g., 50% of the standard dose) or to select an alternative drug that is not primarily metabolized by CYP2D6. pharmgkb.org TDM is strongly advised to guide dose adjustments and avoid toxicity. pharmgkb.org

For CYP2D6 Ultrarapid Metabolizers: These patients may require a higher dose to achieve therapeutic concentrations. nih.gov However, this increases the risk of accumulating cardiotoxic hydroxy metabolites. Therefore, an alternative medication may be preferred. If amitriptyline is used, TDM, including the monitoring of hydroxy metabolites, is critical. nih.govpharmgkb.org

For CYP2C19 Poor Metabolizers: A dose reduction of the tertiary amine amitriptyline is recommended to avoid potential side effects from high parent drug concentrations. nih.gov

For CYP2C19 Ultrarapid Metabolizers: It is recommended to avoid tertiary amines like amitriptyline due to the potential for a suboptimal response and consider an alternative agent. nih.gov

By combining knowledge of a patient's CYP2D6 and CYP2C19 genotypes with the measurement of plasma concentrations of amitriptyline, nortriptyline, and potentially this compound, clinicians can tailor pharmacotherapy to the individual. This approach aims to maximize therapeutic benefit while minimizing the risk of adverse drug reactions, representing a key application of translational research in clinical practice. tandfonline.comnih.gov

Analytical Methodologies for Quantification of Z 10 Hydroxyamitriptyline in Biological Matrices

Sample Preparation and Extraction Procedures for (Z)-10-Hydroxyamitriptyline

Effective sample preparation is critical to remove interfering endogenous substances from biological matrices and to concentrate the analyte prior to chromatographic analysis. nih.gov The main techniques used for this compound and related compounds are protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). scispace.comresearchgate.netnih.govwa.gov

Protein Precipitation (PP) : This is a simple and rapid method often used before LC-MS/MS analysis. nih.gov It involves adding an organic solvent, such as a mixture of methanol (B129727) and acetonitrile, to a small volume of serum or plasma (e.g., 50 µL) to precipitate proteins. researchgate.net After centrifugation, the supernatant is diluted and injected into the LC-MS/MS system. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE) : LLE is a classic and effective technique for cleaning up samples. scispace.comnih.gov For amitriptyline (B1667244) and its metabolites, a two-step LLE is often employed. scienceopen.comscispace.comscielo.br The plasma sample is first made alkaline (e.g., with Tris buffer pH 9.5), and the analytes are extracted into an organic solvent mixture like hexane-isopropanol. scispace.com This is followed by a back-extraction into an acidic aqueous solution (e.g., 0.1% phosphoric acid), which is then injected for analysis. scispace.comnih.gov

Solid-Phase Extraction (SPE) : SPE provides a cleaner extract compared to LLE and can be easily automated. wa.gov It involves passing the biological sample through a cartridge containing a solid sorbent that retains the analytes. mdpi.com After washing the cartridge to remove interferences, the analytes are eluted with a small volume of an appropriate solvent. wa.gov This technique is commonly used prior to LC-MS/MS or GC-MS analysis. mdpi.comwa.gov

Enantiomeric Separation and Quantification Methodologies

This compound is a chiral molecule, existing as a pair of enantiomers. nih.gov Since enantiomers can exhibit different pharmacological activities, their separation and individual quantification are important. wikipedia.orgnih.gov Chiral analysis is typically performed using chromatographic techniques. wikipedia.org

One effective strategy for separating enantiomers on a standard (achiral) chromatographic column is through diastereomeric derivatization. nih.gov This involves reacting the racemic analyte with a chiral derivatizing agent to form two diastereomers. Since diastereomers have different physical properties, they can be separated using conventional HPLC. nih.gov

For the enantiomeric separation of this compound, R-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride, also known as Mosher’s reagent, has been successfully used as the chiral derivatizing agent. nih.gov The resulting diastereomeric derivatives of the this compound enantiomers are then separated by HPLC. This approach has been applied to analyze the enantiomeric composition of the metabolite in patient urine, revealing stereoselective metabolism. nih.gov For instance, in one patient, an excess of the (+)-isomer of (Z)-10-OH-AT was found in unconjugated, total conjugated, and N-glucuronidated forms. nih.gov

Chiral Chromatography Applications

This compound is a chiral compound, existing as two enantiomers, (+)-(Z)-10-Hydroxyamitriptyline and (-)-(Z)-10-Hydroxyamitriptyline. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are of significant interest.

One of the key approaches for the enantioselective analysis of this compound involves high-performance liquid chromatography (HPLC) coupled with a chiral stationary phase (CSP) or the use of chiral derivatizing agents. An early study successfully separated the enantiomers of both E- and Z-10-hydroxyamitriptyline in human urine using HPLC. This method, however, was indirect, requiring derivatization of the hydroxyl group with R-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent) to form diastereomers that could then be separated on a standard achiral column nih.gov.

While direct chiral separation methods using modern CSPs for this compound are not extensively detailed in currently available literature, the separation of chiral metabolites of other tricyclic antidepressants has been achieved using polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs. These types of columns are known for their broad applicability in resolving a wide range of chiral compounds and represent a promising avenue for the direct enantioseparation of this compound.

Method Validation Parameters for this compound Quantification

The validation of analytical methods is paramount to ensure the reliability and accuracy of the obtained results. For the quantification of this compound in biological matrices, several key validation parameters are assessed, as detailed in various published methodologies. These parameters are typically established in accordance with regulatory guidelines.

While specific validation data for the enantioselective quantification of this compound is limited, numerous studies have validated methods for the achiral analysis of this metabolite, often in conjunction with amitriptyline and other related compounds. These provide a solid foundation for the expected performance of such assays.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of amitriptyline and its hydroxylated metabolites, including this compound, in human serum demonstrated excellent linearity over a concentration range of 0.5 to 400 ng/mL, with a coefficient of determination (r²) greater than 0.999. The lower limit of quantification (LLOQ) for all analytes was established at 0.5 ng/mL nih.gov. Another HPLC-Diode Array Detection (DAD) method for the analysis in human plasma reported an LLOQ of 5 ng/mL for all analytes, with a linear range and satisfactory precision and accuracy scispace.com. A gas chromatography-mass spectrometry (GC-MS) method reported a sensitivity of 0.5 ng/mL for 10-hydroxyamitriptyline (B1197387) (isomers not specified) with precision and accuracy errors below 5% nih.gov.

The following table summarizes typical method validation parameters for the achiral quantification of this compound based on published research.

| Parameter | Typical Value/Range | Method | Biological Matrix | Reference |

| Linearity Range | 0.5 - 400 ng/mL | LC-MS/MS | Human Serum | nih.gov |

| 5 - 400 ng/mL | HPLC-DAD | Human Plasma | scispace.com | |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | LC-MS/MS | Human Serum | nih.gov |

| 5 ng/mL | HPLC-DAD | Human Plasma | scispace.com | |

| 0.5 ng/mL | GC-MS | Human Plasma | nih.gov | |

| Precision (RSD%) | < 12.1% | HPLC-DAD | Human Plasma | scispace.com |

| < 5% | GC-MS | Human Plasma | nih.gov | |

| Accuracy (%) | 93.1 - 102.5% | HPLC-DAD | Human Plasma | scispace.com |

| < 5% error | GC-MS | Human Plasma | nih.gov |

Application in Various Biological Samples

Analytical methods for the quantification of this compound have been successfully applied to a variety of biological matrices, primarily for pharmacokinetic research and clinical monitoring. The most common matrices include plasma, serum, and urine.

In human urine, a study focusing on the enantiomeric analysis of E- and Z-10-hydroxyamitriptyline found that for one patient, there was an excess of the (+)-isomer of this compound in the unconjugated, total conjugated, and N-glucuronidated fractions of the metabolite nih.gov. This finding underscores the importance of stereoselective analysis to fully understand the metabolic fate of the parent drug.

Several studies have quantified this compound in human plasma and serum as part of a broader analysis of amitriptyline and its metabolites. An LC-MS/MS method was applied to serum samples from patients taking amitriptyline to investigate the influence of metabolizer status on therapeutic drug monitoring nih.gov. An HPLC-DAD method was used to analyze plasma samples from volunteers after a single oral dose of amitriptyline scispace.com. However, in this particular study, the maximum detected concentrations of this compound were below the LLOQ of 5 ng/mL scispace.com.

A GC-MS method was used to measure the concentrations of 10-hydroxyamitriptyline (isomers not specified) in the plasma of subjects who had received a single 75 mg oral dose of amitriptyline. The mean plasma levels of 10-hydroxyamitriptyline were 10 ng/mL at 2 hours post-dose nih.gov. In another cohort of subjects receiving chronic amitriptyline therapy (50 mg three times a day), the mean plasma concentration of 10-hydroxyamitriptyline was 12 ± 5 ng/mL nih.gov.

The following table presents a summary of reported findings of this compound in various biological samples.

| Biological Sample | Analytical Method | Findings | Reference |

| Human Urine | HPLC (after derivatization) | Excess of the (+)-enantiomer of this compound was found in one patient. nih.gov | nih.gov |

| Human Serum | LC-MS/MS | Method applied for therapeutic drug monitoring in patients. nih.gov | nih.gov |

| Human Plasma | HPLC-DAD | Maximum concentrations were below the LLOQ of 5 ng/mL in a single-dose study. scispace.com | scispace.com |

| Human Plasma | GC-MS | Mean concentration of 10 ng/mL at 2 hours after a single 75 mg dose (isomers not specified). nih.gov | nih.gov |

| Human Plasma | GC-MS | Mean concentration of 12 ± 5 ng/mL in patients on chronic therapy (isomers not specified). nih.gov | nih.gov |

Future Research Directions and Unanswered Questions Regarding Z 10 Hydroxyamitriptyline

Comprehensive Elucidation of Molecular Mechanisms and Receptor Interactions

A fundamental unanswered question is the precise molecular mechanism of action for (Z)-10-Hydroxyamitriptyline. The therapeutic effects of amitriptyline (B1667244) are largely attributed to its inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake clinpgx.orgdrugbank.com. Its metabolites, such as nortriptyline (B1679971), also possess significant pharmacological activity nih.govsigmaaldrich.com. However, the 10-hydroxy metabolites are often generally described as "less active" clinpgx.orgnih.gov. This generalization masks a critical lack of specific data for the individual geometric isomers.

Future research must prioritize a comprehensive characterization of the receptor binding profile of pure this compound. It is imperative to conduct stereospecific binding assays across a wide range of clinically relevant neuroreceptors and transporters. This includes not only the serotonin transporter (SERT) and norepinephrine transporter (NET) but also various subtypes of histaminic, muscarinic, and adrenergic receptors that are known to be affected by tricyclic antidepressants clinpgx.org. While some research suggests antidepressants can bind directly to neurotrophin receptors like TRKB, the specific interaction of metabolites like this compound has not been explored biorxiv.org. Such studies will clarify whether this metabolite contributes to the therapeutic effect, mediates specific side effects, or is largely inactive. Furthermore, downstream signaling pathway analysis is needed to understand the functional consequences of receptor binding, moving beyond simple affinity measurements to a more complete picture of its pharmacological influence.

Advanced Pharmacogenomic Studies and Fine-Mapping of Genotype-Phenotype Correlations

The metabolism of amitriptyline is heavily influenced by genetic polymorphisms, particularly in the CYP2D6 and CYP2C19 genes clinpgx.orgnih.govfrontiersin.org. CYP2D6 is primarily responsible for the hydroxylation to 10-hydroxyamitriptyline (B1197387), while CYP2C19 mediates the demethylation to the active metabolite nortriptyline clinpgx.orgsigmaaldrich.comfrontiersin.org. Individuals are often categorized into phenotypes based on their genotype: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (UMs) clinpgx.orgnih.gov.

While current guidelines from bodies like the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetic Working Group (DPWG) provide dosing recommendations based on these phenotypes, they often focus on the parent drug and nortriptyline concentrations clinpgx.orgnih.gov. There is a critical need for advanced pharmacogenomic studies that specifically fine-map the correlation between a broader range of CYP2D6 and CYP2C19 alleles and the resulting plasma concentrations of this compound. Research has shown that metabolic ratios of parent drug to hydroxylated metabolites are significantly higher in CYP2D6 PMs compared to EMs nih.gov. Moreover, in patients with deficient CYP2C19 activity, the metabolic pathway may be shunted towards hydroxylation, potentially increasing levels of this compound nih.gov.

Future studies should move beyond broad phenotype categories to investigate the impact of specific alleles (e.g., CYP2D610) on the stereospecific formation of hydroxylated metabolites researchgate.net. This is particularly important given that some sources suggest the (Z)-hydroxy metabolites may be cardiotoxic, and that CYP2D6 UMs might be at increased risk for high concentrations of these metabolites nih.gov. Quantitative models are required to predict the levels of this compound based on a patient's specific combination of CYP alleles, concomitant medications, and other clinical factors.

| Genotype/Phenotype | Enzyme Activity | Effect on Amitriptyline (AT) Metabolism | Unanswered Question for (Z)-10-OH-AT |

|---|---|---|---|

| CYP2D6 Poor Metabolizer (PM) | Absent/Reduced | Decreased conversion of AT and Nortriptyline (NT) to 10-hydroxy metabolites. Higher AT/10-OH-AT ratio nih.gov. | What is the baseline risk of accumulation from non-CYP2D6 pathways? |

| CYP2D6 Intermediate Metabolizer (IM) | Intermediate | Moderately decreased hydroxylation compared to EMs. | How do specific IM alleles differentially affect (Z) vs. (E) isomer formation? |

| CYP2D6 Extensive (Normal) Metabolizer (EM) | Normal | Standard hydroxylation pathway. | What is the typical ratio of (Z)-10-OH-AT to other metabolites in this group? |

| CYP2D6 Ultrarapid Metabolizer (UM) | Increased | Increased conversion to 10-hydroxy metabolites. Potential for high levels of cardiotoxic Z-hydroxy metabolites nih.gov. | Does the increased formation of (Z)-10-OH-AT correlate with long-term cardiac outcomes? |

| CYP2C19 Poor Metabolizer (PM) | Absent/Reduced | Decreased demethylation of AT to NT. Metabolism may be shunted towards hydroxylation nih.gov. | Does shunting lead to a disproportionate increase in the (Z) isomer specifically? |

| CYP2C19 Ultrarapid Metabolizer (UM) | Increased | Increased conversion of AT to NT. | Does the rapid conversion to NT alter the substrate availability for subsequent (Z)-hydroxylation by CYP2D6? |

Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput in Clinical Settings

The ability to accurately measure this compound in patient plasma is fundamental to studying its clinical relevance. Current analytical methods, such as high-performance liquid chromatography with diode-array detection (HPLC-DAD) or gas chromatography-mass spectrometry (GC-MS), can simultaneously quantify amitriptyline and its main metabolites, including the (E) and (Z) isomers of 10-hydroxyamitriptyline scielo.brnih.gov. These methods have achieved limits of detection around 5 ng/mL researchgate.netscielo.br.

While these techniques are suitable for research, there is a pressing need to develop novel analytical methods with enhanced sensitivity and higher throughput for routine clinical use. Future research should focus on refining techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is known for its high specificity and sensitivity scielo.br. The goal is to create cost-effective, rapid, and robust assays that can be easily implemented in clinical laboratories for therapeutic drug monitoring (TDM). Such advancements would facilitate larger-scale clinical studies and could ultimately enable clinicians to incorporate this compound levels into personalized treatment decisions, especially if a clear correlation with toxicity or efficacy is established.

Long-term Clinical Outcome Studies Correlating with this compound Levels Across Diverse Patient Populations

A significant and perplexing gap in the current literature is the lack of a clear, consistent correlation between the plasma levels of amitriptyline's hydroxylated metabolites and clinical outcomes in major depressive disorder nih.gov. One study found that assaying these active hydroxymetabolites did not improve the clinical utility of routine TDM for depression outpatients nih.gov. This raises a critical question: is this compound truly irrelevant to therapeutic effect, or were previous studies unable to detect its impact?

Future research must address this question with robust, long-term clinical trials. These studies should be designed to overcome the limitations of past research by including large, diverse patient populations, implementing longer follow-up periods, and utilizing the highly sensitive analytical techniques mentioned previously. A key unanswered question is whether a therapeutic window exists specifically for this compound. Furthermore, research should not be limited to efficacy. Given the concerns about potential cardiotoxicity nih.gov, long-term studies must rigorously correlate this compound concentrations with safety outcomes, particularly cardiac conduction abnormalities. It is possible that the clinical utility of measuring this metabolite lies not in predicting antidepressant response, but in preventing adverse events.

Investigation of this compound's Role in Other Therapeutic Applications or Disease States Beyond Major Depressive Disorder

Amitriptyline is widely used off-label for a variety of conditions beyond depression, including neuropathic pain, migraine prevention, fibromyalgia, and chronic pelvic pain syndromes like interstitial cystitis clevelandclinic.orgmdedge.commdedge.comnih.gov. The analgesic effects of TCAs are considered to be independent of their antidepressant effects mdedge.commdedge.com. However, the specific contribution of its metabolites, including this compound, to these other therapeutic actions is almost entirely unknown.

This represents a major area for future investigation. It is crucial to determine if this compound possesses its own analgesic properties. Preclinical studies in relevant animal models of pain are needed to assess the compound's intrinsic activity. If it is found to be active, this could open up new avenues for drug development, potentially leading to new therapies that harness the analgesic properties while minimizing the side effects associated with the parent compound. Clinical studies involving patients with chronic pain conditions are also needed to measure the levels of this compound and correlate them with the degree of pain relief to see if the metabolite plays a significant role in the established efficacy of amitriptyline in these disorders nih.gov.

Q & A

Q. How is this compound synthesized in laboratory settings?

- Methodological Answer : A cytochrome P450BM3 RT2/AP/V78I variant catalyzes the oxidation of amitriptyline hydrochloride monohydrate (61.6 mg) at 100 mL scale. Post-reaction, isolate the product via silica-gel chromatography (CHCl3 followed by CHCl3/MeOH/NH4OH (90:10:0.1)), yielding ~30% (18.7 mg) . Table 1 : Key Synthesis Parameters

| Parameter | Value |

|---|---|

| Catalyst | RT2/AP/V78I P450BM3 |

| Substrate | Amitriptyline HCl·H2O |

| Yield | 18.7 mg (30%) |

| Purity Check | NMR, HRMS |

Q. What metabolic or environmental pathways produce this compound?

- Methodological Answer : Non-target screening studies show it forms via microbial transformation of clarithromycin-N-oxide in aquatic systems, progressing through intermediates like carbamazepine 10,11-epoxide . Lab-scale biodegradation assays with lake sediment microcosms can replicate this pathway under controlled pH (7.4) and aerobic conditions .

Q. What is the pharmacological significance of this compound as a metabolite?

- Methodological Answer : As a secondary metabolite of amitriptyline, it contributes to antidepressant efficacy and toxicity profiles. In vitro assays (e.g., human liver microsomes) quantify its CYP2D6-mediated formation kinetics (Km, Vmax) to model interpatient variability .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC for enantiomeric resolution. Reaction conditions (pH, temperature) influence stereoselectivity: lower temperatures (4°C) reduce racemization during P450BM3 catalysis . Compare optical rotation data ([α]D) with literature to validate configuration .

Q. What advanced techniques resolve contradictory data in quantifying this compound in complex matrices?

- Methodological Answer : Apply orthogonal methods:

- LC-MS/MS : Quantify using MRM transitions (e.g., m/z 294→215) with deuterated internal standards (e.g., this compound-D3) to correct matrix effects .

- Isotopic Labeling : Track transformation pathways in environmental samples using <sup>13</sup>C-labeled amitriptyline .

- Statistical Reconciliation : Use Bland-Altman plots to assess inter-method variability .

Q. How do researchers design studies to investigate this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Variables : Temperature (-20°C to 40°C), humidity (15–75% RH), light exposure.

- Analysis : Monitor degradation via UPLC-PDA at 254 nm; identify byproducts via HRMS.

- Kinetic Modeling : Calculate t90 (time to 10% degradation) using Arrhenius equations .

Q. What computational strategies predict this compound’s interactions with cytochrome P450 isoforms?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with CYP2D6 crystal structures (PDB: 3QM4) to predict binding affinities.

- MD Simulations : Analyze hydrogen bonding and hydrophobic interactions over 100-ns trajectories.

- QSAR Models : Corstrate substituent effects on metabolic clearance using Hammett constants .

Q. How can open-data principles be applied to this compound research while ensuring patient privacy?

Q. What experimental frameworks address low yield in enzymatic synthesis of this compound?

- Methodological Answer : Apply Design of Experiments (DoE):

- Factors : Substrate concentration, NADPH regeneration rate, pH.

- Response Surface Methodology : Optimize for maximum yield (e.g., Box-Behnken design).

- Enzyme Engineering : Use directed evolution to enhance P450BM3 activity (e.g., error-prone PCR screening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.